molecular formula C11H15BrOZn B14881862 (4-i-Propyloxy-2,6-dimethylphenyl)Zinc bromide

(4-i-Propyloxy-2,6-dimethylphenyl)Zinc bromide

Cat. No.: B14881862
M. Wt: 308.5 g/mol
InChI Key: DMYPZKKDCISVGH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide typically involves the reaction of 4-iso-propyloxy-2,6-dimethylphenyl bromide with zinc in the presence of a solvent like THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

4-iso-propyloxy-2,6-dimethylphenyl bromide+Zn(4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide\text{4-iso-propyloxy-2,6-dimethylphenyl bromide} + \text{Zn} \rightarrow \text{(4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide} 4-iso-propyloxy-2,6-dimethylphenyl bromide+Zn→(4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Addition Reactions: It can add to electrophilic double bonds, such as carbonyl compounds, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the 4-iso-propyloxy-2,6-dimethylphenyl group and the coupling partner.

Scientific Research Applications

Chemistry

In chemistry, (4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide is used as a reagent in organic synthesis. It is particularly valuable in the formation of complex molecules through cross-coupling reactions. Researchers utilize this compound to synthesize pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using (4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide can have significant biological and medicinal properties. For example, it can be used to create intermediates in the synthesis of biologically active molecules.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form carbon-carbon bonds efficiently makes it valuable in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide involves the transfer of the 4-iso-propyloxy-2,6-dimethylphenyl group to an electrophilic center. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • (4-methoxy-2,6-dimethylphenyl)zinc bromide
  • (4-ethoxy-2,6-dimethylphenyl)zinc bromide
  • (4-tert-butoxy-2,6-dimethylphenyl)zinc bromide

Uniqueness

(4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide is unique due to the presence of the iso-propyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This structural feature can lead to different reaction outcomes compared to its analogs, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);1,3-dimethyl-5-propan-2-yloxybenzene-2-ide

InChI

InChI=1S/C11H15O.BrH.Zn/c1-8(2)12-11-6-9(3)5-10(4)7-11;;/h6-8H,1-4H3;1H;/q-1;;+2/p-1

InChI Key

DMYPZKKDCISVGH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=[C-]1)C)OC(C)C.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.